1,4-Diphenyl-4-methyl-1-pentyne
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Overview
Description
1,4-Diphenyl-4-methyl-1-pentyne is an organic compound characterized by the presence of a carbon-carbon triple bond (alkyne) and phenyl groups attached to the carbon chain
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Diphenyl-4-methyl-1-pentyne can be synthesized through several methods. One common approach involves the reaction of 1,4-diphenyl-1-butyne with methyl iodide in the presence of a strong base such as sodium amide. The reaction typically occurs under anhydrous conditions and at low temperatures to prevent side reactions.
Industrial Production Methods
Industrial production of this compound may involve the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also include purification steps such as distillation or recrystallization to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
1,4-Diphenyl-4-methyl-1-pentyne undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form diketones or carboxylic acids.
Reduction: Hydrogenation of the triple bond can yield alkanes.
Substitution: Electrophilic substitution reactions can occur on the phenyl rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate or ozone can be used as oxidizing agents.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) under hydrogen gas.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed
Oxidation: Formation of diketones or carboxylic acids.
Reduction: Formation of alkanes.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
1,4-Diphenyl-4-methyl-1-pentyne has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a lead compound in drug discovery.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,4-diphenyl-4-methyl-1-pentyne involves its interaction with molecular targets through its alkyne and phenyl groups. The compound can undergo addition reactions with electrophiles, leading to the formation of new chemical bonds. The phenyl groups can participate in π-π interactions with aromatic systems, influencing the compound’s reactivity and binding properties.
Comparison with Similar Compounds
Similar Compounds
- 1,4-Diphenyl-1-butyne
- 4-Methyl-1-pentyne
- 1,4-Diphenyl-1,3-butadiene
Uniqueness
1,4-Diphenyl-4-methyl-1-pentyne is unique due to the presence of both phenyl groups and a methyl group attached to the alkyne carbon chain. This structural feature imparts distinct chemical properties and reactivity compared to other similar compounds. The combination of phenyl and methyl groups enhances its stability and potential for diverse chemical transformations.
Properties
CAS No. |
917878-21-8 |
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Molecular Formula |
C18H18 |
Molecular Weight |
234.3 g/mol |
IUPAC Name |
(2-methyl-5-phenylpent-4-yn-2-yl)benzene |
InChI |
InChI=1S/C18H18/c1-18(2,17-13-7-4-8-14-17)15-9-12-16-10-5-3-6-11-16/h3-8,10-11,13-14H,15H2,1-2H3 |
InChI Key |
MQUZIRXSBSCDEL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC#CC1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
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